molecular formula C27H28N4O3S B11592510 2-({(1E)-[5-(1-adamantyl)-2-hydroxy-3-nitrophenyl]methylene}amino)-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carbonitrile

2-({(1E)-[5-(1-adamantyl)-2-hydroxy-3-nitrophenyl]methylene}amino)-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carbonitrile

Katalognummer: B11592510
Molekulargewicht: 488.6 g/mol
InChI-Schlüssel: NITIONXQJQTXPL-IPPBACCNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-({(1E)-[5-(1-adamantyl)-2-hydroxy-3-nitrophenyl]methylene}amino)-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carbonitrile is a complex organic compound featuring an adamantyl group, a nitrophenyl group, and a thieno[2,3-b]pyridine core

Vorbereitungsmethoden

The synthesis of 2-({(1E)-[5-(1-adamantyl)-2-hydroxy-3-nitrophenyl]methylene}amino)-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carbonitrile involves multiple steps. One common method includes the following steps:

    Formation of the thieno[2,3-b]pyridine core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the adamantyl group: This step typically involves the use of adamantyl bromide or a similar reagent under basic conditions to introduce the adamantyl group.

    Formation of the nitrophenyl group: This can be done through nitration of a suitable phenyl precursor.

    Condensation reaction: The final step involves a condensation reaction between the intermediate compounds to form the desired product.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs.

Analyse Chemischer Reaktionen

2-({(1E)-[5-(1-adamantyl)-2-hydroxy-3-nitrophenyl]methylene}amino)-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.

    Condensation: The compound can participate in condensation reactions with various aldehydes or ketones.

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

2-({(1E)-[5-(1-adamantyl)-2-hydroxy-3-nitrophenyl]methylene}amino)-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carbonitrile has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.

    Biological Research: The compound can be used as a probe to study various biological processes, particularly those involving the nitrophenyl group.

    Industrial Applications: The compound can be used in the synthesis of other complex organic molecules, serving as a valuable intermediate.

Wirkmechanismus

The mechanism of action of 2-({(1E)-[5-(1-adamantyl)-2-hydroxy-3-nitrophenyl]methylene}amino)-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets. The adamantyl group provides steric hindrance, which can influence the compound’s binding to enzymes or receptors. The nitrophenyl group can participate in various electronic interactions, affecting the compound’s overall reactivity. The thieno[2,3-b]pyridine core can interact with specific biological pathways, modulating their activity.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 2-({(1E)-[5-(1-adamantyl)-2-hydroxy-3-nitrophenyl]methylene}amino)-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carbonitrile include:

    Adamantane derivatives: These compounds share the adamantyl group and are known for their stability and unique structural properties.

    Nitrophenyl derivatives: These compounds contain the nitrophenyl group and are often used in various chemical reactions due to their reactivity.

    Thieno[2,3-b]pyridine derivatives: These compounds share the thieno[2,3-b]pyridine core and are of interest in medicinal chemistry for their potential biological activity.

Eigenschaften

Molekularformel

C27H28N4O3S

Molekulargewicht

488.6 g/mol

IUPAC-Name

4-[(E)-[5-(1-adamantyl)-2-hydroxy-3-nitrophenyl]methylideneamino]-3-thia-1-azatricyclo[5.2.2.02,6]undeca-2(6),4-diene-5-carbonitrile

InChI

InChI=1S/C27H28N4O3S/c28-13-21-23-18-1-3-30(4-2-18)26(23)35-25(21)29-14-19-8-20(9-22(24(19)32)31(33)34)27-10-15-5-16(11-27)7-17(6-15)12-27/h8-9,14-18,32H,1-7,10-12H2/b29-14+

InChI-Schlüssel

NITIONXQJQTXPL-IPPBACCNSA-N

Isomerische SMILES

C1CN2CCC1C3=C2SC(=C3C#N)/N=C/C4=C(C(=CC(=C4)C56CC7CC(C5)CC(C7)C6)[N+](=O)[O-])O

Kanonische SMILES

C1CN2CCC1C3=C2SC(=C3C#N)N=CC4=C(C(=CC(=C4)C56CC7CC(C5)CC(C7)C6)[N+](=O)[O-])O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.